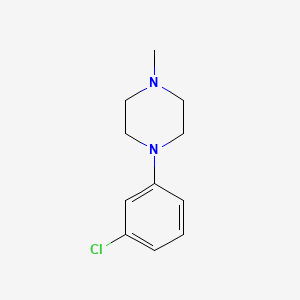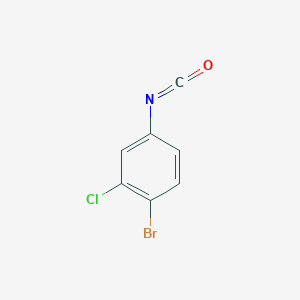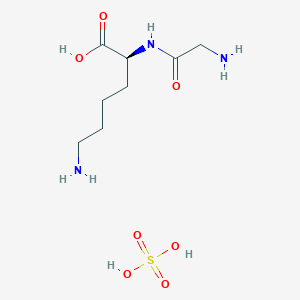
Glycyl-L-lysine sulfate
Descripción general
Descripción
Glycyl-L-lysine sulfate is a dipeptide compound consisting of glycine and L-lysine, with a sulfate group attached. This compound is known for its role in various biochemical processes and its potential applications in medicine and industry. This compound is particularly noted for its ability to enhance collagen production and promote wound healing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycyl-L-lysine sulfate can be synthesized through a series of chemical reactions involving the coupling of glycine and L-lysine, followed by the introduction of a sulfate group. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as carbodiimides and activation agents like N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, L-lysine can be produced through the fermentation of sugarcane molasses using strains of Corynebacterium glutamicum. The fermentation process is optimized to achieve high yields and productivity, followed by downstream processing to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Glycyl-L-lysine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Glycyl-L-lysine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including protein synthesis and enzyme activity.
Medicine: this compound is investigated for its potential in wound healing, tissue regeneration, and as a therapeutic agent for various conditions.
Industry: It is used in the production of cosmetics and personal care products due to its ability to enhance skin health and appearance
Mecanismo De Acción
The mechanism by which glycyl-L-lysine sulfate exerts its effects involves several molecular targets and pathways:
Collagen Production: The compound stimulates fibroblasts to produce collagen, which is essential for wound healing and tissue repair.
Antioxidant Activity: this compound has been shown to modulate the expression of antioxidant genes, reducing oxidative stress and promoting cellular health.
Signal Transduction: It acts as a signal peptide, triggering various cellular responses that contribute to its therapeutic effects.
Comparación Con Compuestos Similares
Glycyl-L-lysine sulfate can be compared with other similar compounds, such as:
Glycyl-L-histidyl-L-lysine: This tripeptide also promotes collagen production and has wound healing properties.
L-lysine monohydrochloride: Another form of L-lysine used in various applications, but without the sulfate group.
Glycyl-L-arginine: A dipeptide with similar properties but different amino acid composition.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and bioavailability. This makes it particularly effective in applications where rapid absorption and action are required .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3.H2O4S/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;1-5(2,3)4/h6H,1-5,9-10H2,(H,11,12)(H,13,14);(H2,1,2,3,4)/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTCJLVDKVVCBT-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CN.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




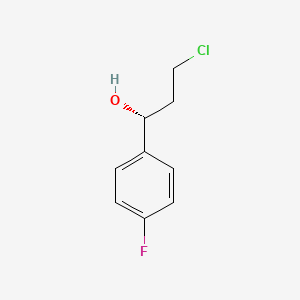

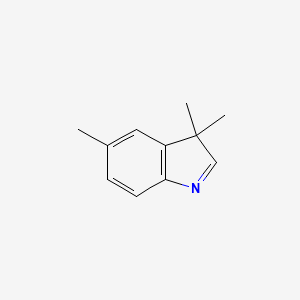
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
